An In-depth Technical Guide to 16α,17-Epoxyprogesterone: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 16α,17-Epoxyprogesterone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
16α,17-Epoxyprogesterone is a pivotal synthetic intermediate in the pharmaceutical industry, forming the backbone for the synthesis of numerous potent corticosteroid drugs. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established synthesis and biotransformation methodologies. The document further elucidates its role as a precursor in the production of high-value steroidal APIs such as hydrocortisone and dexamethasone, offering detailed experimental insights and pathway visualizations to support research and development in steroid chemistry and drug discovery.
Chemical Structure and Identification
16α,17-Epoxyprogesterone, also known as (16α)-16,17-Epoxypregn-4-ene-3,20-dione, is a progesterone derivative characterized by an epoxide ring at the 16α and 17α positions of the steroid nucleus. This structural feature is crucial for its subsequent chemical transformations into various corticosteroid analogues.
Table 1: Chemical Identifiers for 16α,17-Epoxyprogesterone
| Identifier | Value |
| CAS Number | 1097-51-4 |
| IUPAC Name | (8S,9S,10R,13S,14S,16S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one |
| Molecular Formula | C₂₁H₂₈O₃ |
| SMILES | CC(=O)[C@]12--INVALID-LINK--C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
| InChI | InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |
| InChIKey | LHNVKVKZPHUYQO-SRWWVFQWSA-N |
Physicochemical Properties
The physical and chemical properties of 16α,17-Epoxyprogesterone are critical for its handling, purification, and reaction optimization.
Table 2: Physicochemical Properties of 16α,17-Epoxyprogesterone
| Property | Value | Reference |
| Molecular Weight | 328.45 g/mol | [1][2] |
| Melting Point | 205-207 °C | |
| Boiling Point (Predicted) | 466.9 ± 45.0 °C | |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Slightly soluble in methanol and ethanol; more soluble in acetone, ethyl acetate, acetic acid, and 1,4-dioxane. |
Table 3: Solubility of 16α,17-Epoxyprogesterone in Various Solvents at Different Temperatures (Mole Fraction, x10³)
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 283.15 | 0.45 | 0.31 | 10.21 | 6.45 |
| 293.15 | 0.68 | 0.47 | 13.98 | 8.92 |
| 303.15 | 1.01 | 0.70 | 18.93 | 12.21 |
| 313.15 | 1.46 | 1.02 | 25.59 | 16.63 |
| 323.15 | 2.09 | 1.46 | 34.52 | 22.68 |
Experimental Protocols
Synthesis of 16α,17-Epoxyprogesterone
A common synthetic route to 16α,17-Epoxyprogesterone involves the epoxidation of 16-dehydroprogesterone.
Protocol: Epoxidation of 16-Dehydroprogesterone
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Materials: 16-dehydroprogesterone, a suitable peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 16-dehydroprogesterone in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mCPBA in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 16α,17-Epoxyprogesterone.[3]
-
Another industrially relevant synthesis starts from diosgenin, a naturally occurring steroid sapogenin.[4]
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of 16α,17-Epoxyprogesterone and its derivatives.
Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. For related compounds, a mobile phase of acetonitrile:water (53:47 v/v) has been used.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 240-254 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Biological Role and Applications
16α,17-Epoxyprogesterone is primarily recognized as a crucial intermediate in the synthesis of a wide array of corticosteroid drugs.[1] While it is classified as a corticosteroid hormone, its direct biological activity and specific receptor interactions are not as well-characterized as its downstream products. Its main significance lies in its role as a versatile building block for introducing key functional groups at the 16 and 17 positions of the steroid nucleus.
Intermediate in Corticosteroid Synthesis
16α,17-Epoxyprogesterone is a precursor to 11α-hydroxy-16α,17α-epoxyprogesterone, another vital intermediate in the production of drugs like hydrocortisone and dexamethasone.[1]
Biotransformation
Microbial biotransformation is a key industrial process to introduce hydroxyl groups at specific positions of the steroid skeleton with high selectivity. Various microorganisms, including fungi of the Aspergillus and Penicillium genera, are employed for the hydroxylation of 16α,17-Epoxyprogesterone.[2][6]
Protocol: Microbial Hydroxylation by Penicillium decumbens
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Cultivation: Culture Penicillium decumbens on a suitable medium (e.g., potato-dextrose-agar) and then in a liquid medium containing glucose, peptone, and yeast extract.[2]
-
Biotransformation: After sufficient cell growth, add a solution of 16α,17-Epoxyprogesterone to the culture.[2]
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Incubation: Incubate the culture on a rotary shaker at a controlled temperature (e.g., 28 °C) for a specified period (e.g., 24 hours).[2]
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Extraction and Analysis: Extract the products from the culture medium using an organic solvent like ethyl acetate and analyze the product profile using TLC and HPLC.[2]
Spectroscopic Data
The structure of 16α,17-Epoxyprogesterone is confirmed by various spectroscopic techniques.
Table 4: Key Spectroscopic Data for 16α,17-Epoxyprogesterone
| Technique | Key Features |
| FTIR (KBr) | Characteristic peaks for C=O (conjugated ketone and acetyl group), C-O-C (epoxide), and C-H bonds. |
| ¹H NMR | Signals corresponding to the methyl protons, steroidal backbone protons, and the characteristic shifts for protons adjacent to the epoxide ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the epoxide ring, and the quaternary and methine carbons of the steroid skeleton. |
Conclusion
16α,17-Epoxyprogesterone is a cornerstone intermediate in steroid pharmaceutical manufacturing. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for the development of efficient and scalable processes for the production of life-saving corticosteroid drugs. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in the field of steroid chemistry and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
